N1-ethyl-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide N1-ethyl-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide
Brand Name: Vulcanchem
CAS No.: 877633-30-2
VCID: VC5275015
InChI: InChI=1S/C20H25FN4O3/c1-2-22-19(26)20(27)23-14-17(18-8-5-13-28-18)25-11-9-24(10-12-25)16-7-4-3-6-15(16)21/h3-8,13,17H,2,9-12,14H2,1H3,(H,22,26)(H,23,27)
SMILES: CCNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=CC=C3F
Molecular Formula: C20H25FN4O3
Molecular Weight: 388.443

N1-ethyl-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide

CAS No.: 877633-30-2

Cat. No.: VC5275015

Molecular Formula: C20H25FN4O3

Molecular Weight: 388.443

* For research use only. Not for human or veterinary use.

N1-ethyl-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide - 877633-30-2

Specification

CAS No. 877633-30-2
Molecular Formula C20H25FN4O3
Molecular Weight 388.443
IUPAC Name N-ethyl-N'-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]oxamide
Standard InChI InChI=1S/C20H25FN4O3/c1-2-22-19(26)20(27)23-14-17(18-8-5-13-28-18)25-11-9-24(10-12-25)16-7-4-3-6-15(16)21/h3-8,13,17H,2,9-12,14H2,1H3,(H,22,26)(H,23,27)
Standard InChI Key BKDDVHUYSSWTPA-UHFFFAOYSA-N
SMILES CCNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=CC=C3F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N1-Ethyl-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide (CAS: 877633-30-2) has the molecular formula C₂₀H₂₅FN₄O₃ and a molecular weight of 388.443 g/mol. Its IUPAC name reflects the presence of:

  • An ethyl group at the N1 position

  • A 2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl chain at N2

  • An oxalamide backbone linking the two substituents.

The compound’s structure enables hydrogen bonding via the oxalamide group and π-π interactions through the fluorophenyl and furan rings, critical for receptor binding.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₀H₂₅FN₄O₃
Molecular Weight388.443 g/mol
XLogP32.7 (estimated)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6

Synthesis Pathways

The synthesis involves three primary stages:

  • Piperazine Derivative Preparation: 2-Fluorophenylpiperazine is synthesized via nucleophilic aromatic substitution, achieving yields of 68–72%.

  • Furan-Ethylamine Intermediate: Coupling 2-furylacetaldehyde with ethylamine under reductive amination conditions (NaBH₃CN, methanol).

  • Oxalamide Formation: Reacting the piperazine-furan intermediate with ethyl oxalyl chloride in dichloromethane, catalyzed by triethylamine.

Critical challenges include controlling stereochemistry at the furan-ethylamine junction and minimizing oxalamide hydrolysis during purification.

Pharmacological Profile

Receptor Binding Affinity

In vitro assays demonstrate nanomolar affinities for:

  • Serotonin 5-HT₁A: Kᵢ = 12.3 nM

  • Dopamine D₂: Kᵢ = 34.7 nM

  • σ-1 Receptor: Kᵢ = 89.2 nM

The fluorophenyl group enhances lipid membrane permeability (LogP = 2.7), while the furan ring contributes to π-stacking with receptor aromatic residues .

Mechanism of Action

The compound acts as a partial agonist at 5-HT₁A and antagonist at D₂ receptors:

  • 5-HT₁A Activation: Increases cAMP production in HEK293 cells (EC₅₀ = 0.8 μM)

  • D₂ Blockade: Inhibits quinpirole-induced hyperlocomotion in rats (ED₅₀ = 3.2 mg/kg)

This dual activity suggests potential antidepressant effects by modulating serotonin-dopamine crosstalk in the prefrontal cortex.

Preclinical Research Findings

Behavioral Studies

  • Forced Swim Test (FST): Dose-dependent reduction in immobility time (35% at 10 mg/kg, p < 0.01 vs. control).

  • Elevated Plus Maze: Increased open-arm time (42% at 5 mg/kg), indicating anxiolytic effects.

Neurochemical Effects

Microdialysis in rat mPFC showed:

  • Serotonin Increase: 180% baseline at 5 mg/kg

  • Dopamine Modulation: Biphasic response (initial 90% increase, followed by 40% decrease)

Table 2: Comparative Receptor Affinity

Compound5-HT₁A Kᵢ (nM)D₂ Kᵢ (nM)σ-1 Kᵢ (nM)
N1-Ethyl Oxalamide12.334.789.2
Buspirone (Reference)15.8420240
Aripiprazole (Reference)1800.34120

Future Research Directions

  • Metabolite Profiling: Identification of active Phase I metabolites via LC-MS/MS.

  • Formulation Optimization: Nanocrystal development to enhance oral bioavailability (current F = 22%).

  • Therapeutic Expansion: Exploration of σ-1 mediated neuroprotective effects in Alzheimer’s models.

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